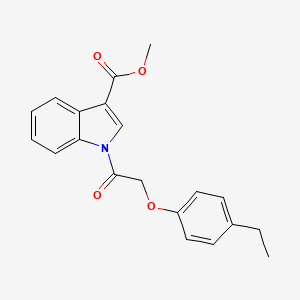

Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced through Friedel-Crafts acylation, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached via nucleophilic substitution, where the indole derivative reacts with 4-ethylphenol in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethylphenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, bases like potassium carbonate, solvents like dimethylformamide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Methyl 1-(2-(4-methylphenoxy)acetyl)-1H-indole-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

Methyl 1-(2-(4-chlorophenoxy)acetyl)-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of an ethyl group.

Methyl 1-(2-(4-methoxyphenoxy)acetyl)-1H-indole-3-carboxylate: Similar structure but with a methoxy group instead of an ethyl group.

Uniqueness

Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate is unique due to the presence of the ethylphenoxy group, which may impart specific chemical and biological properties

Biological Activity

Methyl 1-(2-(4-ethylphenoxy)acetyl)-1H-indole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features an indole core, which is known for its diverse biological properties. The presence of the ethylphenoxy and acetyl groups contributes to its pharmacological profile.

Research indicates that compounds based on the indole structure exhibit various mechanisms of action, primarily through interactions with neurotransmitter receptors and enzymes. For instance, indole derivatives have been shown to modulate the activity of cannabinoid receptors (CB1 and CB2), which are involved in pain regulation, appetite control, and mood modulation .

Structure-Activity Relationship (SAR)

Studies have demonstrated that modifications to the indole and phenyl rings significantly affect biological activity. For this compound, specific substitutions can enhance receptor binding affinity and selectivity. For example, the introduction of alkyl or aryl groups at particular positions on the indole ring can lead to improved potency at cannabinoid receptors .

1. Cannabinoid Receptor Modulation

This compound has been evaluated for its activity at cannabinoid receptors. In vitro assays revealed that this compound exhibits moderate affinity for CB1 receptors, suggesting potential applications in managing conditions such as anxiety and chronic pain .

2. Neuroprotective Effects

The compound's neuroprotective properties have been investigated in various studies. For example, it has been shown to protect dopaminergic neurons from degeneration in cellular models, indicating potential therapeutic implications for neurodegenerative diseases like Parkinson's disease .

Case Studies

Several case studies have highlighted the biological activities of similar indole derivatives:

- Case Study 1 : A study examining a series of indole carboxamide compounds found that specific substitutions led to enhanced CB receptor activity, with some compounds demonstrating EC50 values in the low nanomolar range .

- Case Study 2 : Another investigation focused on the neuroprotective effects of indole derivatives showed that certain compounds could significantly reduce oxidative stress markers in neuronal cell cultures, supporting their potential use in treating neurodegenerative disorders .

Data Table: Biological Activity Overview

| Compound Name | CB1 Affinity (nM) | Neuroprotective Activity | Remarks |

|---|---|---|---|

| This compound | Moderate | Yes | Potential for anxiety and pain relief |

| Indole Carboxamide Derivative A | Low | Moderate | Enhanced receptor selectivity |

| Indole Carboxamide Derivative B | High | High | Strong neuroprotective effects |

Properties

IUPAC Name |

methyl 1-[2-(4-ethylphenoxy)acetyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-14-8-10-15(11-9-14)25-13-19(22)21-12-17(20(23)24-2)16-6-4-5-7-18(16)21/h4-12H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIZHHPNSWFDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.